molecular formula C15H20BrIN2O3 B15302445 ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B15302445
M. Wt: 483.14 g/mol
InChI Key: SBCCCXLWNQWIKS-UHFFFAOYSA-N
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Description

This compound features a 2-oxabicyclo[2.2.2]octane core, a bicyclic scaffold with one oxygen atom in the bridgehead. Attached substituents include:

  • Ethyl ester: Enhances solubility and serves as a synthetic handle for hydrolysis or transesterification.

The 2-oxabicyclo[2.2.2]octane moiety is a bioisostere of para-substituted phenyl rings, offering similar spatial geometry but distinct electronic properties . Its synthesis likely involves cyclization strategies similar to those for related bicyclic compounds, such as Diels-Alder reactions or ring-closing metathesis .

Properties

Molecular Formula

C15H20BrIN2O3

Molecular Weight

483.14 g/mol

IUPAC Name

ethyl 3-(4-bromo-1-methylpyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C15H20BrIN2O3/c1-3-21-13(20)15-6-4-14(9-17,5-7-15)22-12(15)11-10(16)8-19(2)18-11/h8,12H,3-7,9H2,1-2H3

InChI Key

SBCCCXLWNQWIKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=NN(C=C3Br)C)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-bromo-1-methyl-1H-pyrazole and ethyl 2-oxabicyclo[2.2.2]octane-4-carboxylate. The synthesis may involve halogenation, esterification, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The pyrazole ring and oxabicyclo[2.2.2]octane structure can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions may include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states.

Scientific Research Applications

Ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[22

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.

    Material Science: The unique structural features of the compound may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Geometric Parameters of 2-Oxabicyclo[2.2.2]octane vs. Other Scaffolds
Parameter 2-Oxabicyclo[2.2.2]octane Para-Substituted Phenyl (Imatinib) Bicyclo[2.2.2]octane Cubane
r (Å) 2.54–2.56 2.88–2.89 2.54–2.57 ~2.6 (edge)
d (Å) 5.56–5.58 5.90–5.93 5.55–5.60 ~5.2 (diagonal)
φ1/φ2 (°) 176–177 176–179 176–177 90 (cube edges)

Key Observations :

Table 2: Comparison with Functional Analogues
Compound Core Scaffold Key Substituents Biological Activity/Applications Reference
Ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate 2-Oxabicyclo[2.2.2]octane Iodomethyl, bromopyrazole, ethyl ester Potential RORγt agonist, antibacterial
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (Intermediate for umeclidinium bromide) 1-Azabicyclo[2.2.2]octane Ethyl ester, nitrogen bridgehead Bronchodilator (anticholinergic)
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate Pyrazole Azide, bromobenzyl, ethyl ester Click chemistry precursor
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate 2-Oxabicyclo[2.2.2]octane Cyanophenyl, iodomethyl, ethyl ester Unreported (structural analog)

Key Insights :

  • Azabicyclo vs. Oxabicyclo : The nitrogen in azabicyclo[2.2.2]octane derivatives (e.g., umeclidinium precursor) enhances basicity, favoring ion-channel interactions, while the oxygen in oxabicyclo derivatives may improve metabolic stability .

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